9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one
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Description
9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a useful research compound. Its molecular formula is C18H10FNO4 and its molecular weight is 323.279. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Fluoroquinolones, including norfloxacin, ciprofloxacin, and levofloxacin, are widely used against both Gram-positive and Gram-negative bacteria. Their mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential for DNA replication and repair, rendering them effective for treating various infections including urinary tract infections, respiratory infections, and skin infections (Lucas Chierentin & H. R. Salgado, 2016; J. Ferguson, 1995).
Analytical and Quality Control Applications
Analytical methods such as thin-layer chromatography, microbiological assay, spectrophotometry, capillary electrophoresis (CE), and high-performance liquid chromatography (HPLC) are employed for the quality control of fluoroquinolones, ensuring their effectiveness and safety in pharmaceutical applications (Lucas Chierentin & H. R. Salgado, 2016).
Potential Anticancer Activities
Recent studies have highlighted the potential anticancer properties of fluoroquinolones, including their ability to inhibit type II human DNA topoisomerases, similar to certain anticancer drugs. This suggests a promising area of research for developing fluoroquinolones as anticancer agents, with modifications at specific positions enhancing their antitumor activity (Karolina Jałbrzykowska et al., 2022; M. Abdel-Aal et al., 2019).
Immunomodulatory Effects
Fluoroquinolones have been found to exert immunomodulatory effects, influencing cytokine production and potentially offering therapeutic benefits beyond their antimicrobial activity. This includes the modulation of pro-inflammatory and anti-inflammatory cytokines, suggesting their use in managing inflammatory conditions and infections (K. Riesbeck, 2002; A. Dalhoff, 2005).
Properties
IUPAC Name |
8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO4/c19-10-3-1-9(2-4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULOVSWJZPYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC=C(C=C5)F)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326912 |
Source
|
Record name | 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861208-11-9 |
Source
|
Record name | 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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